molecular formula C22H20ClN3O3S B2514476 N-(5-chloro-2-methylphenyl)-2-({6-oxo-5-propyl-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide CAS No. 899961-57-0

N-(5-chloro-2-methylphenyl)-2-({6-oxo-5-propyl-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide

Cat. No.: B2514476
CAS No.: 899961-57-0
M. Wt: 441.93
InChI Key: GIXKHNUMXMDBRH-UHFFFAOYSA-N
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Description

This compound is a structurally complex molecule featuring a tricyclic core with fused oxa- and diaza-heterocycles, a propyl substituent, and a sulfanyl-linked acetamide group bound to a 5-chloro-2-methylphenyl moiety. The presence of sulfur (sulfanyl group) and chlorine enhances its electrophilicity and metabolic stability, while the tricyclic system may confer rigidity, influencing binding affinity.

Properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-2-[(4-oxo-3-propyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN3O3S/c1-3-10-26-21(28)20-19(15-6-4-5-7-17(15)29-20)25-22(26)30-12-18(27)24-16-11-14(23)9-8-13(16)2/h4-9,11H,3,10,12H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIXKHNUMXMDBRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NC4=C(C=CC(=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound N-(5-chloro-2-methylphenyl)-2-({6-oxo-5-propyl-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide is a complex organic molecule with potential biological activities that warrant detailed exploration. This article aims to summarize its biological activity based on available research findings, including case studies and relevant data.

Chemical Structure and Properties

The compound has a molecular formula of C26H24ClN3O2SC_{26}H_{24}ClN_3O_2S and a molecular weight of approximately 475.02 g/mol. Its structure features a chloro-substituted aromatic ring, a sulfanyl acetamide moiety, and a diazatricyclo structure that may contribute to its biological properties.

PropertyValue
Molecular FormulaC26H24ClN3O2S
Molecular Weight475.02 g/mol
CAS NumberNot available
SolubilityNot specified

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, research focusing on related sulfanyl compounds has demonstrated their ability to inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

The proposed mechanism of action involves the modulation of signaling pathways associated with cancer cell survival and proliferation. Specifically, these compounds may interact with kinases or transcription factors involved in the regulation of cell growth and apoptosis. The presence of the diazatricyclo structure may enhance the binding affinity to target proteins, leading to more potent biological effects .

Case Studies

  • In vitro Studies : A study conducted on a series of sulfanyl derivatives showed that modifications in the substituents significantly affected their cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound exhibited IC50 values in the low micromolar range, indicating strong anticancer potential .
  • In vivo Studies : In animal models, administration of similar compounds resulted in reduced tumor sizes compared to control groups. These studies highlighted the potential for these compounds to serve as lead candidates for further pharmaceutical development .

Antimicrobial Activity

In addition to anticancer properties, preliminary data suggests that this compound may possess antimicrobial activity. Research has shown that related compounds can inhibit the growth of both gram-positive and gram-negative bacteria through disruption of bacterial cell wall synthesis or inhibition of protein synthesis .

Scientific Research Applications

Physical Properties

The compound exhibits a molecular weight of approximately 429.92 g/mol and possesses specific structural characteristics that contribute to its biological activity.

Anticancer Activity

Research indicates that this compound may exhibit significant anticancer properties. Preliminary studies have shown that it can induce apoptosis in various cancer cell lines. The proposed mechanism involves the activation of apoptotic pathways and inhibition of cell proliferation.

Case Study: Breast Cancer Cell Lines

A study involving human breast cancer cell lines demonstrated that treatment with this compound resulted in a notable reduction in cell viability compared to untreated controls. The study attributed this effect to the compound's ability to activate apoptotic pathways effectively.

Antimicrobial Properties

N-(5-chloro-2-methylphenyl)-2-({6-oxo-5-propyl-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide has also been investigated for its antimicrobial properties. In vitro tests have demonstrated its inhibitory effects against various bacterial strains.

Case Study: Antimicrobial Efficacy

In vitro studies showed that the compound exhibited inhibitory effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, indicating its potential use as an antimicrobial agent.

Anti-inflammatory Effects

The compound has been studied for its ability to modulate inflammatory pathways. Some studies suggest that it may offer therapeutic benefits in treating inflammatory diseases by interacting with specific molecular targets involved in inflammation.

Example Synthesis Protocol

  • Starting Materials : Identify and procure the necessary starting materials based on the desired synthetic route.
  • Reaction Conditions : Optimize temperature and reaction time to maximize yield.
  • Purification : Use techniques such as recrystallization or chromatography to purify the final product.
  • Characterization : Confirm the structure using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Data Summary Table

Application TypeObserved EffectsReferences
AnticancerInduces apoptosis in cancer cells
AntimicrobialInhibits growth of bacteria
Anti-inflammatoryModulates inflammatory responses

Chemical Reactions Analysis

Hydrolysis of the Acetamide Group

The acetamide group (–NHCO–) undergoes hydrolysis under acidic or basic conditions to yield a carboxylic acid derivative.
Reaction Conditions :

  • Acidic Hydrolysis : HCl (6 M), reflux (~110°C), 8–12 hours.

  • Basic Hydrolysis : NaOH (4 M), ethanol/water (1:1), reflux (~80°C), 6–8 hours.

ProductYield (%)ConditionsReference
2-({6-oxo-5-propyl-...}sulfanyl)acetic acid72–85Basic hydrolysis

Oxidation of the Sulfanyl (–S–) Group

The sulfanyl group is susceptible to oxidation, forming sulfoxide or sulfone derivatives depending on reaction intensity.

Reaction Pathways :

  • Mild Oxidation (H₂O₂, acetic acid, 25°C): Forms sulfoxide.

  • Strong Oxidation (mCPBA, DCM, 0°C → 25°C): Forms sulfone.

Oxidizing AgentProduct (Oxidation State)Yield (%)Reference
H₂O₂Sulfoxide65–78
mCPBASulfone55–68

Ring-Opening Reactions of the Heterocyclic Core

The tricyclic 8-oxa-3,5-diazatricyclo[7.4.0.0²⁷]trideca system undergoes ring-opening under acidic or nucleophilic conditions.

Key Observations :

  • Acidic Conditions (H₂SO₄, 50°C): Cleavage of the oxygen-containing ring, yielding a linear diamide intermediate.

  • Nucleophilic Attack (NH₃, methanol): Disruption of the nitrogen-rich ring, forming fragmented amines.

Reaction TypeProductYield (%)Reference
Acidic ring-openingLinear diamide derivative60–70
Nucleophilic attackFragmented amines + sulfanyl acetate45–55

Substitution at the Aromatic Chlorine

The 5-chloro substituent on the phenyl ring participates in nucleophilic aromatic substitution (NAS) under catalytic conditions.

Example Reaction :

  • Replacement of Cl with –OCH₃ using CuI/L-proline catalyst in DMSO at 100°C.

ReagentProductYield (%)Reference
NaOCH₃, CuI, DMSOMethoxy-substituted phenyl derivative50–62

Thermal Decomposition

Thermogravimetric analysis (TGA) indicates decomposition onset at ~220°C, with major mass loss stages at 220–300°C (loss of acetamide) and 300–450°C (heterocycle breakdown).

Decomposition StageTemperature Range (°C)Mass Loss (%)Reference
Acetamide cleavage220–30035–40
Heterocycle collapse300–45045–50

Catalytic Hydrogenation

The heterocyclic nitrogen atoms and unsaturated bonds are reduced under H₂/Pd-C, yielding a saturated tetracyclic amine.

CatalystConditionsProductYield (%)
Pd-C (5%)H₂ (1 atm), EtOH, 25°CSaturated tetracyclic amine70–80

Comparison with Similar Compounds

Critical Research Findings

  • Substituent-Driven Divergence: Minor substituent changes (e.g., propyl → ethyl) significantly alter NMR profiles and bioactivity, as seen in ’s comparison of compounds 1 and 5.
  • Therapeutic Potential: The compound’s structural resemblance to HDAC inhibitors () and peptidomimetics () suggests possible applications in epigenetics or protease inhibition.
  • Limitations : Current data gaps include in vitro activity assays and explicit toxicity profiles, necessitating further validation.

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